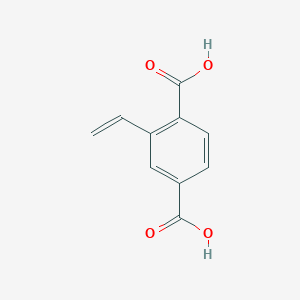

2-乙烯基对苯二甲酸

描述

2-Vinylterephthalic acid is a chemical compound with the molecular formula C10H8O4 . It has an average mass of 192.168 Da and a monoisotopic mass of 192.042252 Da . It is also known by other names such as 1,4-Benzenedicarboxylic acid, 2-ethenyl- .

Synthesis Analysis

The synthesis of 2-Vinylterephthalic acid involves the use of thionyl chloride . The process involves mixing vinyl terephthalic acid with thionyl chloride and stirring the mixture at 50°C for about 4 hours until a clear solution is obtained . The excess thionyl chloride is then removed by evaporation under reduced pressure .

Molecular Structure Analysis

The molecular structure of 2-Vinylterephthalic acid consists of 10 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The InChI key for this compound is CFCMNKJCKDXHHO-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

2-Vinylterephthalic acid is a solid at room temperature . The compound should be stored in a dry environment at a temperature between 2-8°C .

科学研究应用

硫化氢的荧光传感

使用2-乙烯基对苯二甲酸开发了一种含乙烯基的金属有机框架(MOF),用于比例和荧光可视传感硫化氢(H2S)。这种MOF具有水稳定性和快速响应,已在生物和环境应用中显示出潜力,包括在水样品中可视检测H2S (Han et al., 2022)。

塑料单体的分析

2-乙烯基对苯二甲酸已被用于确定水中的塑料单体。通过采用固相微萃取和液相色谱,研究人员分析了对苯二甲酸和乙酸乙烯酯的存在,展示了2-乙烯基对苯二甲酸在环境监测中的重要性 (Batlle et al., 2001)。

先进氧化过程

该化合物在用于销毁对苯二甲酸(TPA)的先进氧化过程中具有相关性,TPA是各种产品中使用的有毒物质。这项研究表明了它在环境管理和废水处理中的重要性 (Thiruvenkatachari et al., 2007)。

催化应用

从2-乙烯基对苯二甲酸衍生的铜氨基对苯二甲酸盐络合物显示出在水介质中对立选择性反应的催化剂的潜力。这种应用展示了它在开发更高效和环境友好的催化过程中的作用 (Karmakar et al., 2014)。

用于有机电池的聚合物化

关于合成和聚合2-乙烯基对苯二甲酸以用作有机电池阳极材料的研究展示了2-乙烯基对苯二甲酸在先进能源存储技术中的潜力 (Nauroozi et al., 2016)。

安全和危害

未来方向

2-Vinylterephthalic acid has been used in the synthesis of mesogen-jacketed liquid crystal polymers . These polymers form very stable liquid crystal phases above the glass transition temperatures . This suggests potential applications in the field of materials science, particularly in the development of new materials with unique properties .

作用机制

Target of Action

This compound, like many others, may interact with multiple targets within biological systems, and the specific targets can depend on the context of the system .

Mode of Action

It’s known that many similar compounds interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der waals forces .

Biochemical Pathways

For instance, phthalates, which are structurally similar to 2-Vinylterephthalic acid, are known to disrupt the endocrine system, affecting reproductive health and physical development .

Pharmacokinetics

The molecular weight of 19217 Da and its solubility properties suggest that it may have reasonable bioavailability .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels, such as disrupting normal cellular function or inducing changes in gene expression .

Action Environment

The action, efficacy, and stability of 2-Vinylterephthalic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature and pH . Furthermore, the presence of other molecules in the environment can influence its action and efficacy .

生化分析

Biochemical Properties

The biochemical properties of 2-Vinylterephthalic acid are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Molecular Mechanism

It is hypothesized that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-ethenylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-2-6-5-7(9(11)12)3-4-8(6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCMNKJCKDXHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610648 | |

| Record name | 2-Ethenylbenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216431-29-7 | |

| Record name | 2-Ethenylbenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

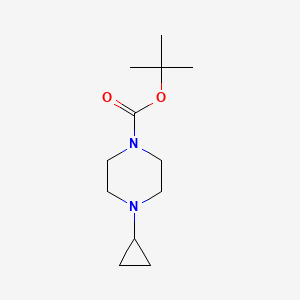

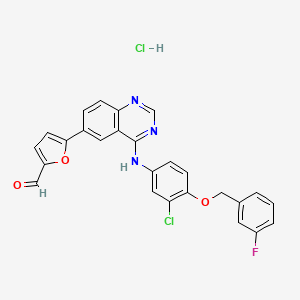

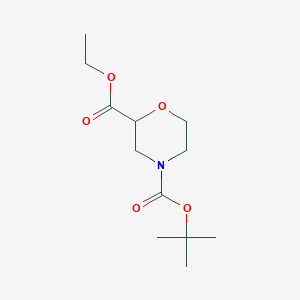

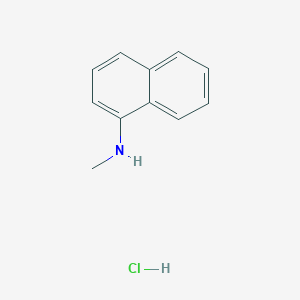

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene](/img/structure/B1592075.png)

![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)